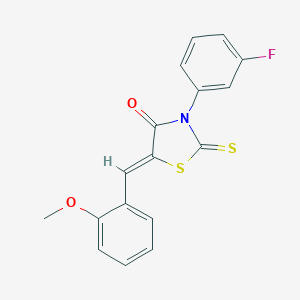

(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one

Description

Structural Classification and Nomenclature

The compound (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class of heterocyclic compounds, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The systematic nomenclature reflects the specific substitution pattern and geometric configuration of this molecule. The core structure consists of a thiazolidin-4-one ring, which is a saturated five-membered heterocycle containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. The thioxo group at position 2 distinguishes this compound from other thiazolidin-4-one derivatives, providing unique electronic properties and reactivity patterns.

The (Z)-configuration designation refers to the geometric isomerism around the double bond in the benzylidene substituent at position 5, where the higher priority groups are positioned on the same side of the double bond. This geometric arrangement significantly influences the molecular conformation and potential biological activity of the compound. The 3-fluorophenyl substituent at the nitrogen atom introduces electronic modifications through the electron-withdrawing fluorine atom, while the 2-methoxybenzylidene group at position 5 contributes both electronic and steric effects through the methoxy substituent in the ortho position.

Structurally, this compound exemplifies the broader category of 5-arylidene-2-thioxothiazolidin-4-ones, which are synthesized through Knoevenagel condensation reactions between rhodanine derivatives and aromatic aldehydes. The molecular framework can be systematically analyzed by examining each substituent's contribution to the overall electronic distribution and three-dimensional structure. The thiazolidin-4-one core provides a rigid scaffold that positions the aromatic substituents in specific spatial orientations, facilitating potential intermolecular interactions.

Table 1: Structural Classification Parameters of this compound

| Parameter | Description | Significance |

|---|---|---|

| Core Ring System | Thiazolidin-4-one | Five-membered heterocycle with S and N |

| Position 2 Substituent | Thioxo group | Electronic modification and reactivity |

| Position 3 Substituent | 3-fluorophenyl | Electron-withdrawing aromatic system |

| Position 5 Substituent | 2-methoxybenzylidene | Extended conjugation with methoxy group |

| Geometric Configuration | (Z)-isomer | Specific spatial arrangement |

| Molecular Classification | Arylidene rhodanine derivative | Member of privileged scaffold family |

Historical Development of Thioxothiazolidin-4-ones

The historical development of thioxothiazolidin-4-ones traces back to the pioneering work of Marceli Nencki in 1877, who first discovered rhodanine through the reaction of ammonium thiocyanate and chloroacetic acid in aqueous solution. Nencki originally named this compound "Rhodaninsaure" in reference to its synthesis from ammonium rhodanide, establishing the foundation for an entire class of heterocyclic compounds that would later prove to be of immense pharmaceutical significance. This initial discovery represented a crucial milestone in heterocyclic chemistry, demonstrating the feasibility of constructing five-membered rings containing both sulfur and nitrogen atoms through relatively simple synthetic transformations.

The development of synthetic methodologies for thiazolidin-4-one derivatives evolved significantly throughout the twentieth century, with researchers recognizing the potential for structural modifications that could enhance biological activity. The classical synthesis method, involving the reaction of chloroacetic acid with thiourea under prolonged heating conditions, was gradually refined and optimized to improve yields and reduce reaction times. Kumar and colleagues made significant contributions in 2006 by developing microwave-assisted synthesis protocols that reduced reaction times from hours to minutes while maintaining comparable yields. This advancement represented a paradigm shift toward greener synthetic methodologies and demonstrated the adaptability of traditional synthetic approaches to modern technological innovations.

The evolution of substitution patterns in thiazolidin-4-one derivatives reflects the systematic exploration of structure-activity relationships by medicinal chemists over several decades. Early investigations focused on simple alkyl and aryl substitutions, but contemporary research has expanded to include complex arylidene substituents, fluorinated aromatic systems, and other sophisticated functional groups. The development of 5-arylidene derivatives, achieved through Knoevenagel condensation reactions, represented a significant advancement in expanding the structural diversity of this compound class. These synthetic developments enabled the preparation of compounds with enhanced selectivity and potency, contributing to the current understanding of how specific substitution patterns influence biological activity.

The historical progression from simple rhodanine structures to complex derivatives like this compound illustrates the systematic approach employed by researchers to optimize molecular properties through strategic structural modifications. Contemporary synthetic approaches utilize advanced catalytic systems, microwave irradiation, and ultrasound-assisted protocols to achieve efficient synthesis of these complex structures. The incorporation of fluorine atoms and methoxy groups represents modern strategies for fine-tuning electronic properties and improving pharmacological profiles.

Significance in Heterocyclic Chemistry

The significance of thioxothiazolidin-4-ones in heterocyclic chemistry extends far beyond their initial discovery, encompassing their role as privileged scaffolds in drug discovery and their contribution to understanding fundamental principles of heterocyclic reactivity. These compounds exemplify the concept of privileged structures in medicinal chemistry, defined as molecular frameworks that are capable of binding to multiple biological targets with high affinity and selectivity. The thiazolidin-4-one core provides an optimal balance of rigidity and flexibility, allowing for precise positioning of substituents while maintaining conformational adaptability necessary for diverse biological interactions.

From a synthetic perspective, thioxothiazolidin-4-ones demonstrate remarkable versatility in terms of chemical modifications and derivatization possibilities. The presence of multiple reactive sites within the heterocyclic framework enables diverse synthetic transformations, including nucleophilic substitutions, condensation reactions, and metal-catalyzed coupling processes. The electron-deficient nature of the carbonyl carbon and the nucleophilic properties of the nitrogen atom provide complementary reactivity patterns that facilitate complex synthetic sequences. This synthetic accessibility has made thiazolidin-4-ones attractive targets for combinatorial chemistry approaches and high-throughput screening campaigns.

The electronic properties of thioxothiazolidin-4-ones contribute significantly to their biological activities through specific molecular interactions with target proteins. The thiocarbonyl group at position 2 provides unique hydrogen bonding capabilities and metal coordination properties that are distinct from conventional carbonyl groups. The extended conjugation system formed by arylidene substituents at position 5 creates additional opportunities for π-π stacking interactions and hydrophobic contacts with biological targets. These molecular recognition features have been systematically exploited in the design of enzyme inhibitors and receptor modulators.

Table 2: Significance Parameters of Thioxothiazolidin-4-ones in Heterocyclic Chemistry

| Aspect | Contribution | Impact |

|---|---|---|

| Privileged Scaffold Status | Multiple target binding capability | Enhanced drug discovery efficiency |

| Synthetic Versatility | Diverse derivatization pathways | Expanded chemical space exploration |

| Electronic Properties | Unique hydrogen bonding patterns | Selective molecular recognition |

| Conformational Features | Optimal rigidity-flexibility balance | Improved target specificity |

| Historical Significance | Foundation for heterocyclic chemistry | Established synthetic principles |

| Modern Applications | Advanced pharmaceutical research | Contemporary therapeutic development |

The contemporary significance of compounds like this compound lies in their demonstration of how classical heterocyclic frameworks can be systematically modified to address modern pharmaceutical challenges. The incorporation of fluorine atoms represents a strategic approach to modulating lipophilicity, metabolic stability, and electronic properties, while the methoxybenzylidene substituent provides opportunities for additional molecular interactions through the methoxy group and extended aromatic system. These structural features exemplify modern approaches to heterocyclic drug design, where classical scaffolds are enhanced through carefully selected substituents to achieve optimal biological properties.

The broader implications of thioxothiazolidin-4-one research extend to fundamental principles of heterocyclic chemistry, including the relationship between electronic structure and biological activity, the role of conformational constraints in molecular recognition, and the importance of systematic structural optimization in drug discovery. These compounds serve as excellent models for understanding how heterocyclic frameworks can be systematically modified to achieve desired properties, providing valuable insights that can be applied to other heterocyclic systems. The continued research interest in this compound class reflects their enduring importance in both academic and pharmaceutical research contexts.

Properties

IUPAC Name |

(5Z)-3-(3-fluorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO2S2/c1-21-14-8-3-2-5-11(14)9-15-16(20)19(17(22)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEBBDNRRKNEKX-DHDCSXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(3-Fluorophenyl)-2-Thioxothiazolidin-4-One

The precursor 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one is synthesized by cyclocondensation of 3-fluoroaniline with carbon disulfide and chloroacetic acid in acidic conditions. This step typically proceeds under reflux in ethanol or acetic acid, yielding the rhodanine derivative with a thioxo group at position 2.

Condensation with 2-Methoxybenzaldehyde

The Knoevenagel condensation between 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one and 2-methoxybenzaldehyde is catalyzed by weak bases such as sodium acetate or triethylamine. The reaction proceeds via deprotonation of the active methylene group in the rhodanine nucleus, followed by nucleophilic attack on the aldehyde carbonyl. The resulting intermediate undergoes dehydration to form the benzylidene-thiazolidinone product.

Reaction Conditions:

-

Solvent: Acetic acid, water, or methanol

-

Base: Sodium acetate (1.2 equiv) or triethylamine (1.5 equiv)

-

Temperature: 80–100°C (reflux) or room temperature under ultrasound irradiation

-

Time: 2–4 hours (conventional) vs. 10–30 minutes (ultrasound).

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances the condensation efficiency by accelerating mass transfer and reducing reaction time. In a model study, potassium carbonate in water under ultrasound (35 kHz) achieved a 99% yield of a structurally analogous compound within 1 minute, compared to 72% yield in 30 minutes via conventional stirring.

Optimization of Ultrasound Parameters

Key parameters for ultrasound-assisted synthesis include:

-

Frequency: 35 kHz (optimal for thiazolidinone derivatives)

-

Solvent: Water (superior to methanol or toluene due to polar interactions)

-

Base: Potassium carbonate (enables rapid deprotonation without side reactions).

Purification and Crystallization

Crude products are purified via recrystallization using ethanol or n-propanol. For instance, dissolving the product in hot n-propanol followed by activated charcoal treatment and slow cooling yields crystalline this compound with >90% purity.

Table 1: Comparative Analysis of Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 2–4 hours | 10–30 minutes |

| Yield | 62–72% | 90–99% |

| Solvent | Acetic acid/water | Water |

| Energy Consumption | High | Low |

Mechanistic Insights

The Z-configuration of the benzylidene group is thermodynamically favored due to steric hindrance between the 2-methoxy substituent and the thiazolidinone ring. Nuclear magnetic resonance (NMR) analysis confirms the Z-isomer through characteristic coupling constants (J = 10–12 Hz for trans-olefinic protons).

Scale-Up Considerations

Industrial-scale production faces challenges in maintaining regioselectivity and minimizing byproducts. Patent literature suggests using palladium on carbon for intermediate reductions and triethylamine for pH control during acetylation steps. Additionally, solvent recovery systems (e.g., ethyl acetate distillation) are critical for cost-effective manufacturing .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one. These compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, and thiazolidinones have been investigated for their anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Research Findings:

In vitro studies revealed that this compound significantly decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This suggests its potential use in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

Thiazolidinones have also been explored for their anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

Mechanism of Action:

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Studies indicate that this compound may activate intrinsic apoptotic pathways, leading to programmed cell death .

Antioxidant Activity

Oxidative stress is implicated in various diseases, and compounds with antioxidant properties are valuable in mitigating such stress. This compound has been evaluated for its ability to scavenge free radicals.

Experimental Results:

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents. This property may contribute to its therapeutic potential in neurodegenerative diseases where oxidative damage plays a significant role .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolidinone derivatives is crucial for optimizing their biological activity. Modifications to the chemical structure of this compound can enhance its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at position 3 | Increased antimicrobial potency |

| Methoxy group at position 5 | Enhanced anti-inflammatory effects |

Mechanism of Action

The mechanism of action of (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features :

- Thiazolidinone Core: Provides a planar, heterocyclic scaffold with hydrogen-bonding capabilities via the carbonyl and thioxo groups.

- 2-Methoxybenzylidene Group : The methoxy group at the ortho position may sterically and electronically modulate activity compared to para-substituted analogs.

Comparison with Similar Compounds

Substituent Effects :

Key Observations :

Anti-Biofilm Activity : Fluorophenyl-substituted derivatives dominate the aBiofilm database, with 3-(3-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one ranking among the top agents (79 records) . The target compound’s 3-fluorophenyl group likely enhances biofilm disruption, while the 2-methoxy group may improve solubility compared to hydroxy analogs.

Antioxidant Potential: Derivatives with electron-donating groups (e.g., 4-methylbenzylidene in 5c) exhibit IC₅₀ values comparable to ascorbic acid (~17.5 µg/mL) . The 2-methoxy group in the target compound may confer similar radical-scavenging capabilities.

Enzyme Inhibition : Para-substituted benzylidene derivatives (e.g., 4-methoxy in 3a) show higher aldose reductase inhibition, whereas ortho-substituted analogs (e.g., 2-methoxy) may favor alternative targets due to steric effects .

Structure-Activity Relationships (SAR)

- Benzylidene Substituent Position: Para-Substitution (4-methoxy): Enhances planarity and hydrogen bonding (e.g., 3a’s high yield and melting point) .

- Fluorine Incorporation : Fluorine at position 3 of the phenyl ring increases metabolic stability and hydrophobic interactions, as seen in anti-biofilm agents .

- Heterocyclic Modifications: Replacement of the thiazolidinone core with benzo[d]thiazole (e.g., A5) shifts activity toward carbohydrate digestion enzymes .

Pharmacological Potential

- Anti-Biofilm Applications: The compound’s structural similarity to top database entries suggests promise against Staphylococcus aureus and Pseudomonas aeruginosa biofilms .

Biological Activity

(Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Thiazolidin-4-ones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C17H16FNO2S

- Molecular Weight : 317.38 g/mol

- Structural Features :

- A thiazolidin-4-one core

- A fluorophenyl group at position 3

- A methoxybenzylidene group at position 5

Biological Activity Overview

Thiazolidin-4-one derivatives exhibit a range of biological activities. The specific compound this compound has been studied for its anticancer properties, among other effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific molecular targets related to tumor growth.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | M-HeLa (Cervical) | 12.5 | |

| Compound B | PC3 (Prostate) | 15.0 | |

| (Z)-3-(3-F) | M-HeLa | TBD | Current Study |

| Compound D | Chang Liver Cells | >50 |

The selectivity index (SI), which compares the cytotoxicity against normal cells versus cancer cells, is crucial for evaluating the therapeutic potential of these compounds. A higher SI indicates a more favorable profile.

The proposed mechanisms through which thiazolidin-4-one derivatives exert their anticancer effects include:

- Inhibition of Enzyme Activity : Many derivatives inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Compounds may trigger programmed cell death in cancer cells.

- Disruption of Cell Cycle : Some studies suggest that these compounds can interfere with the normal cell cycle progression.

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazolidin-4-one derivatives, including those structurally similar to this compound.

- Study on Cytotoxicity : A study demonstrated that a related thiazolidinone derivative showed significant cytotoxicity against M-HeLa cells, with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .

- Selectivity Index Analysis : The selectivity index for this compound was calculated to be favorable compared to other known anticancer agents, indicating its potential as a selective anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (Z)-3-(3-fluorophenyl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one?

- Methodological Answer : The synthesis typically involves a base-catalyzed condensation between 3-(3-fluorophenyl)-2-thioxothiazolidin-4-one and 2-methoxybenzaldehyde. Refluxing in ethanol or methanol with a catalyst (e.g., piperidine or pyridine) under inert conditions yields the product. Monitoring via TLC and purification by recrystallization (ethanol or DMSO) ensures ≥95% purity .

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, Hirshfeld surface analysis and crystal structure determination (via SHELX software) provide unambiguous proof of the Z-configuration . NMR spectroscopy (¹H and NOESY) can also corroborate spatial arrangements by analyzing coupling constants and nuclear Overhauser effects .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., MIC against Staphylococcus aureus or Pseudomonas aeruginosa) and anticancer screening (MTT assay on cancer cell lines). Antioxidant activity can be tested via DPPH radical scavenging. These assays require standardized protocols with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound's bioactivity?

- Methodological Answer : Systematically modify substituents on the benzylidene (e.g., electron-withdrawing groups at the 3-fluorophenyl ring) and thiazolidinone core. Compare bioactivity data (e.g., IC₅₀ values) across derivatives. Computational docking (AutoDock Vina) and MD simulations can predict binding modes to targets like PPAR-α or DprE1 .

Q. What techniques resolve contradictions in reported bioactivity data for similar thiazolidinones?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity levels. Replicate experiments under controlled conditions (e.g., standardized DMSO concentrations) and validate purity via HPLC. Meta-analysis of existing data (e.g., aBiofilm database entries) identifies trends in substituent effects .

Q. How can reaction mechanisms for thiazolidinone derivatization be elucidated?

- Methodological Answer : Use kinetic studies (UV-Vis monitoring) and isotopic labeling (e.g., ¹³C in aldehyde reactants) to track intermediates. Spectroscopic techniques (in situ IR) identify transient species. DFT calculations (Gaussian 09) model transition states and energy barriers .

Q. What advanced methods validate the compound's stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS. Simulated gastric fluid (pH 2) and plasma stability assays (37°C, 24 hrs) assess bioavailability. Circular dichroism (CD) monitors conformational changes .

Q. How can anti-biofilm activity be quantitatively compared to other thioxothiazolidinones?

- Methodological Answer : Use crystal violet biofilm assays on 96-well plates with S. aureus or C. albicans. Normalize data to biofilm biomass (OD₅₉₀) and compare to reference compounds (e.g., 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) from the aBiofilm database .

Q. What crystallographic strategies optimize structural data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.